Antiproliferative Potency Across Six Human Cell Lines Compared to Sorafenib
In a head-to-head study, phenethyl urea Compound 32 (1-(4-bromophenyl)-3-(2-phenylethyl)urea) was compared to the clinically approved drug sorafenib across six human cell lines. Compound 32 showed an IC50 of 22 ± 2 µM on HT-29 colon adenocarcinoma cells, comparable to sorafenib's 17 ± 4 µM, but demonstrated distinct selectivity on HMEC-1 endothelial cells (7.1 ± 0.8 µM) versus HEK-293 non-tumor cells (9.7 ± 0.8 µM), suggesting a targeted anti-angiogenic profile [1].
| Evidence Dimension | Cell proliferation inhibition (IC50 in µM) |
|---|---|
| Target Compound Data | HT-29: 22 ± 2; MCF-7: 25 ± 4; HeLa: 27 ± 1; A549: 18 ± 3; HMEC-1: 7.1 ± 0.8; HEK-293: 9.7 ± 0.8 |
| Comparator Or Baseline | Sorafenib: HT-29: 17 ± 4; MCF-7: 14 ± 4; HeLa: 6.1 ± 0.4; A549: 27 ± 2; HMEC-1: 34 ± 3; HEK-293: 5.0 ± 0.7 |
| Quantified Difference | Compound 32 is ~4.8-fold more potent on HMEC-1 than sorafenib (7.1 µM vs. 34 µM) with ~1.9-fold lower potency on non-tumor HEK-293 cells (9.7 µM vs. 5.0 µM). |
| Conditions | MTT assay; 72 h treatment; HT-29, MCF-7, HeLa, A549, HMEC-1, HEK-293 cells. |
Why This Matters
The differential potency on endothelial versus non-tumor cells indicates a favorable therapeutic window for anti-angiogenic applications compared to sorafenib, which shows non-selective cytotoxicity.
- [1] Martín-Beltrán, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4), 337. Table 1. View Source
